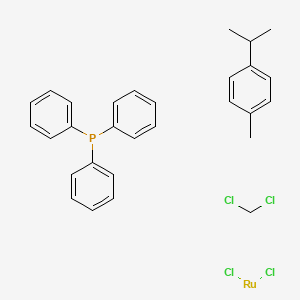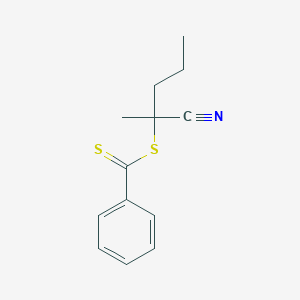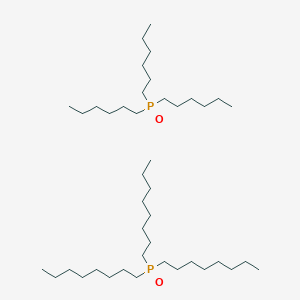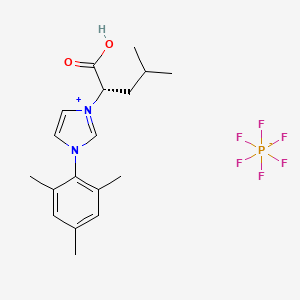![molecular formula C11H12Cu5N9 B6309827 copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide CAS No. 1042093-98-0](/img/structure/B6309827.png)
copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);1,3,5,7-tetrazatricyclo[33113,7]decane;pentacyanide is a complex compound that features a copper ion coordinated with a tetrazatricyclodecane ligand and five cyanide groups
Applications De Recherche Scientifique
Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of copper, which is known for its biocidal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as conductive polymers and coordination polymers.
Mécanisme D'action
Target of Action
It is known that this compound is a type of metal-organic framework (mof) and is used in various applications due to its unique properties .
Mode of Action
The compound forms a 3D photoluminescent, very densely-packed, network of tetradentate ligands . This suggests that the compound interacts with its targets by forming complex structures, which could potentially alter the targets’ properties or functions.
Biochemical Pathways
Given its photoluminescent properties , it could potentially be involved in pathways related to light absorption and emission.
Pharmacokinetics
As a mof, it is likely to have unique pharmacokinetic properties due to its porous structure .
Result of Action
Its photoluminescent properties suggest that it could potentially be used in applications that require light emission, such as imaging .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be hygroscopic and is recommended to be stored in cold conditions . This suggests that moisture and temperature could potentially affect its stability and efficacy.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide typically involves the reaction of copper salts with 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane and cyanide sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper ion. Common solvents used include water, ethanol, and acetonitrile. The reaction conditions such as temperature, pH, and concentration of reactants are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide can undergo various types of chemical reactions, including:
Oxidation: The copper ion can be oxidized to a higher oxidation state under certain conditions.
Reduction: The compound can be reduced back to its original state after oxidation.
Substitution: Ligands such as cyanide can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(2+) complexes, while substitution reactions can result in new coordination compounds with different ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;chloride
- Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;bromide
- Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;iodide
Uniqueness
Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide is unique due to the presence of five cyanide ligands, which can significantly alter its electronic and structural properties compared to other similar compounds with different halide ligands. This uniqueness makes it particularly useful in applications requiring specific electronic characteristics and reactivity.
Propriétés
IUPAC Name |
copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.5CN.5Cu/c1-7-2-9-4-8(1)5-10(3-7)6-9;5*1-2;;;;;/h1-6H2;;;;;;;;;;/q;5*-1;5*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJKQAFTRIJCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1N2CN3CN1CN(C2)C3.[Cu+].[Cu+].[Cu+].[Cu+].[Cu+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cu5N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid](/img/structure/B6309748.png)
![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)






![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)



